UNII-VAP1HL22AB
Description
Its identifier aligns with the FDA’s Unique Ingredient Identifier (UNII) system, which categorizes substances for regulatory purposes. Based on general synthesis guidelines, such compounds typically undergo rigorous characterization, including HPLC purity analysis (>95% purity recommended), NMR spectroscopy, and mass spectrometry to confirm molecular integrity . Synthesis protocols likely involve multi-step reactions with documented yields and safety assessments, as required for academic publications .
Properties
CAS No. |
1648-61-9 |
|---|---|
Molecular Formula |
C21H31FO3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[(2R,5S,8R,9S,10S,13S,14S,17S)-2-fluoro-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H31FO3/c1-12(23)25-19-7-6-15-14-5-4-13-10-18(24)17(22)11-21(13,3)16(14)8-9-20(15,19)2/h13-17,19H,4-11H2,1-3H3/t13-,14-,15-,16-,17+,19-,20-,21-/m0/s1 |
InChI Key |
WACIVNIHJKQSFP-LKIOEXHTSA-N |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)F)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)F)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)F)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- typically involves multiple steps, including fluorination, acetylation, and stereoselective reduction. The starting material is often a suitable androstanone derivative, which undergoes fluorination at the 2-position using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The acetylation of the hydroxyl group at the 17-position is achieved using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are employed for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, carboxylic acids, and substituted steroids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- involves its interaction with specific molecular targets, such as androgen receptors. The fluorine atom enhances its binding affinity and selectivity, leading to modulation of gene expression and cellular responses. The acetyl group at the 17-position may also influence its metabolic stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Notes:
- Purity and Yield : this compound’s synthesis efficiency (65% yield) is comparable to Compound B but lower than Compound A. HPLC purity meets industry standards (>95%), critical for pharmacological applicability .
Pharmacological and Industrial Relevance
- Mechanistic Differences : Sulfonamide-containing compounds (e.g., this compound) often exhibit antimicrobial or diuretic properties, whereas carboxylic acid derivatives (Compound A) may target metabolic pathways .
- Regulatory Compliance : this compound’s synthesis documentation aligns with ACS guidelines , including explicit reaction stoichiometry and risk disclosures, which may streamline regulatory approval compared to less-documented analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
